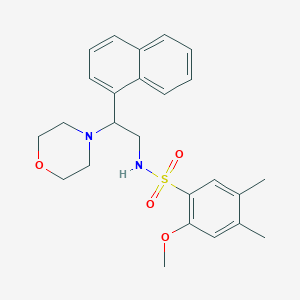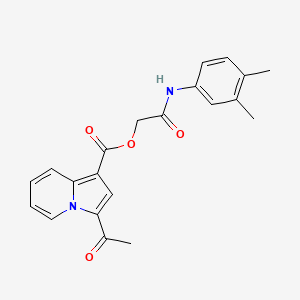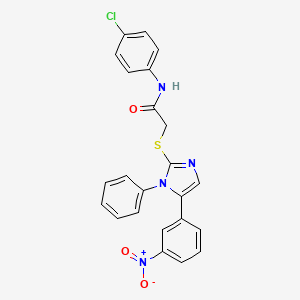
(E)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C21H27N3O and its molecular weight is 337.467. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors of Cytochrome P450 Isoforms
The study by Khojasteh et al. (2011) discusses the selectivity and potency of chemical inhibitors of cytochrome P450 (CYP) isoforms, highlighting the importance of specific inhibitors in understanding drug metabolism and potential drug-drug interactions. This research is crucial for predicting metabolism-related interactions of new drugs, including compounds similar to "(E)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one" (Khojasteh et al., 2011).
DNA Minor Groove Binders
Issar and Kakkar (2013) review the synthetic dye Hoechst 33258 and its analogues, which bind to the minor groove of DNA, highlighting the potential of minor groove binders in rational drug design. This review suggests the relevance of studying compounds like "(E)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one" in the context of developing new therapeutic agents that interact with DNA (Issar & Kakkar, 2013).
Pharmacokinetics and Pharmacodynamics
Sharma et al. (2021) provide a comprehensive review on Bilastine, an antihistamine, detailing its chemistry, pharmacokinetics, pharmacodynamics, and analytical methods for estimation. Understanding these aspects of drug development and analysis can be applied to research on compounds like "(E)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one" to determine their pharmacological profile and therapeutic potential (Sharma et al., 2021).
Development of Analytical Methods
Rode and Tajne (2021) discuss the development of a specific and sensitive high-performance thin-layer chromatography (HPTLC) assay method for the determination of linagliptin in tablet dosage form. The development of such analytical methods is critical for quality control and dosage optimization of pharmaceutical compounds, including those structurally related to "(E)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one" (Rode & Tajne, 2021).
Eigenschaften
IUPAC Name |
(E)-3-phenyl-1-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-17(2)21-22-12-15-24(21)16-19-10-13-23(14-11-19)20(25)9-8-18-6-4-3-5-7-18/h3-9,12,15,17,19H,10-11,13-14,16H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBVIWVTNZIAMX-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2515513.png)


![N-[(4-fluorophenyl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B2515518.png)

![3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2515521.png)

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2515524.png)



![1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B2515532.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2515534.png)